5-Nitroquinolin-2(1H)-one, also known as 5-nitrocarbostyril, is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. For instance, one study describes its preparation through the nitration of quinolin-2(1H)-one with fuming nitric acid [].
5-Nitroquinolin-2(1H)-one is a heterocyclic compound featuring a quinoline core with a nitro group at the 5-position and a carbonyl group at the 2-position. Its molecular formula is C9H6N2O2, and it has a molecular weight of approximately 178.16 g/mol. The structure consists of a fused bicyclic system that includes a benzene ring and a pyridine-like nitrogen, contributing to its unique chemical properties. This compound is notable for its potential biological activities and synthetic versatility, making it an interesting subject of study in medicinal chemistry.
Due to limited research on this specific compound, detailed safety information is unavailable. However, as a nitroaromatic compound, it is advisable to handle it with caution due to potential hazards like flammability and explosive nature under certain conditions []. Always consult safety data sheets (SDS) for specific handling procedures when working with unknown compounds.
Research on 5-Nitroquinolin-2(1H)-one is ongoing, and much remains unknown about its properties and potential applications. Further studies are needed to explore its:
5-Nitroquinolin-2(1H)-one and its derivatives have been studied for their biological activities, particularly as potential therapeutic agents. Notably, they exhibit:
Several synthetic approaches have been developed for 5-nitroquinolin-2(1H)-one:
The applications of 5-nitroquinolin-2(1H)-one extend across various fields:
Interaction studies involving 5-nitroquinolin-2(1H)-one focus on its binding affinity and mechanism of action with biological targets. These studies help elucidate how this compound interacts with enzymes or receptors, contributing to its pharmacological profile:
Several compounds share structural similarities with 5-nitroquinolin-2(1H)-one. Below is a comparison highlighting their uniqueness:
These compounds illustrate the diverse reactivity and biological activity associated with variations in the nitro group's position on the quinoline ring, underscoring the significance of structural modifications in tailoring their properties for specific applications.
Nitration represents a critical step in the synthesis of 5-nitroquinolin-2(1H)-one, with regioselectivity and yield heavily influenced by reaction conditions. Traditional nitration of quinolin-2(1H)-one derivatives employs fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) as a nitrating medium. For instance, nitration of 1-methylquinolin-2(1H)-one (MeQone) with fuming nitric acid at 120°C produces 1-methyl-3,5,7-trinitroquinolin-2(1H)-one (TNQ) in 90% yield. Lower temperatures (50–80°C) favor mono- and di-nitration, with 1-methyl-6-nitroquinolin-2(1H)-one (6-NQ) forming predominantly at 50°C. The positional reactivity follows the order 6- > 3- ≈ 8-, attributed to the electron-donating effects of the N-methyl group and steric factors.
Alternative nitrating systems, such as nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$), exhibit reduced efficiency. For example, at 80°C, this combination yields TNQ in only 63%, alongside di-nitrated byproducts like 3,6-dinitro-1-methylquinolin-2(1H)-one (3,6-DNQ) and 6,8-dinitro-1-methylquinolin-2(1H)-one (6,8-DNQ). The table below summarizes key nitration outcomes under varying conditions:
Nitrating Reagent | Temperature (°C) | TNQ Yield (%) | 3,6-DNQ Yield (%) | 6-NQ Yield (%) |
---|---|---|---|---|
Fuming $$ \text{HNO}_3 $$ | 120 | 90 | 0 | 0 |
$$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 80 | 63 | 41 | 18 |
$$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 50 | 0 | 0 | 72 |
Regioselectivity is further modulated by substituents. For 6-methylquinolin-2(1H)-one, nitration occurs preferentially at the 5- and 7-positions due to steric hindrance from the methyl group. Conversely, electron-withdrawing groups like fluorine at the 5-position direct nitration to the adjacent 6-position.
Recent advances in heterocyclic synthesis enable the construction of functionalized 5-nitroquinolin-2(1H)-one derivatives. A stepwise dearomatization/nitration strategy involves reductive dearomatization of quinoline to tetrahydroquinoline, followed by selective C3-nitration using tert-butyl nitrite ($$ t $$-BuONO $$). This method achieves 70–85% yields while preserving stereochemical integrity.
Radical-mediated C–H functionalization offers another route. Iron(III) nitrate ($$ \text{Fe(NO}3)3 $$) promotes remote C5–H nitration of 8-aminoquinoline amides, yielding 5-nitro derivatives with >90% regioselectivity. Copper(II) chloride ($$ \text{CuCl}_2 $$) catalyzes bisnitration at C5 and C7 positions, expanding access to dinitroquinolines.
Cyclocondensation techniques using polyphosphoric acid (PPA) facilitate the synthesis of 4-aminoalkylquinolin-2(1H)-ones. For example, N-ethoxycarbonyl-protected ω-amino-β-keto anilides undergo Knorr cyclization in PPA at 80°C, affording 4-aminomethylquinolin-2(1H)-ones in 80–90% yields.
Regioselective nitration relies on catalytic systems that modulate electronic and steric effects. tert-Butyl nitrite ($$ t $$-BuONO $$) serves as both a nitro source and oxidant in metal-free C3-nitration of quinoline N-oxides, achieving >95% selectivity under mild conditions. Mechanistic studies suggest a radical pathway involving $$ \text{NO}_2 $$ intermediates.
Palladium catalysis enables cross-coupling reactions for late-stage functionalization. Suzuki–Miyaura coupling of 8-bromo-5-nitroquinoline with arylboronic acids in the presence of $$ \text{Pd(OAc)}_2 $$ and $$ \text{SPhos} $$ ligand yields 8-aryl-5-nitroquinolines with 70–85% efficiency. Sequential C–H arylation further constructs polycyclic frameworks, exemplified by three-component one-pot syntheses of triarylquinolines.
Enantioselective transformations employ N-heterocyclic carbene (NHC) catalysts. A NHC-catalyzed homoenolate addition to 3-nitroquinolines generates 3,4-disubstituted tetrahydroquinolines with >99% enantiomeric excess (ee).
Polyphosphoric acid (PPA) acts as both solvent and catalyst in cyclization reactions, enhancing reaction efficiency through its high acidity and dehydrating capacity. Solvent-free conditions in PPA-mediated Knorr cyclizations of β-keto anilides yield 4-hydroxyquinolin-2(1H)-ones in 85–92% yields, outperforming traditional solvents like acetic acid.
Comparative studies reveal that PPA accelerates cyclization by stabilizing transition states through protonation. For instance, PPA reduces the activation energy for quinolin-2(1H)-one formation from β-keto anilides by 15–20 kJ/mol compared to $$ \text{H}2\text{SO}4 $$. The table below contrasts solvent effects on cyclization yields:
Solvent | Temperature (°C) | Yield (%) |
---|---|---|
PPA (solvent-free) | 80 | 90 |
Acetic acid | 120 | 45 |
Ethanol | 80 | 26 |
PPA also facilitates tandem reactions. A three-step one-pot synthesis of sarafloxacin combines cyclization, nucleophilic substitution, and hydrolysis in PPA, achieving an 82% overall yield. The solvent’s high boiling point ($$ >300°C $$) enables high-temperature transformations without decomposition.
Irritant